Pivaloylcarnitine

C5-acylcarnitine isomer separation newborn screening confirmatory testing UHPLC–MS/MS method validation

Pivaloylcarnitine (CAS 98299-38-8), systematically named 3-[(2,2-dimethylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate, is a synthetic C5-branched-chain O-acylcarnitine formed by the esterification of pivalic acid (trimethylacetic acid) with L-carnitine. It belongs to the acyl carnitine class of fatty acid esters (molecular formula C12H23NO4, monoisotopic mass 245.1627 Da).

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 98299-38-8
Cat. No. B1222081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivaloylcarnitine
CAS98299-38-8
Synonymspivaloyl carnitine
pivaloylcarnitine
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3
InChIKeyYICAQFPUDACYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pivaloylcarnitine (CAS 98299-38-8) Procurement Guide: Chemical Identity, Class, and Baseline Specifications


Pivaloylcarnitine (CAS 98299-38-8), systematically named 3-[(2,2-dimethylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate, is a synthetic C5-branched-chain O-acylcarnitine formed by the esterification of pivalic acid (trimethylacetic acid) with L-carnitine [1]. It belongs to the acyl carnitine class of fatty acid esters (molecular formula C12H23NO4, monoisotopic mass 245.1627 Da) [1]. Unlike endogenous acylcarnitines, pivaloylcarnitine is a xenobiotic metabolite generated exclusively in vivo as the primary detoxification product of pivalate released from ester-based prodrugs; it carries a highly hydrophobic tert-butyl acyl chain (predicted logP −2.0 via ALOGPS), making it practically water-insoluble and membrane-associated [1][2]. Its clinical significance arises from competition with native L-carnitine for the high-affinity renal transporter OCTN2 and from its isobaric interference with the disease biomarker isovalerylcarnitine (i-C5) in newborn screening [3][4].

Analytical reference standard for C5-acylcarnitine isomer discrimination; resolves pivaloylcarnitine from isobaric isovalerylcarnitine in LC-MS workflows
Low aqueous solubility; prepare stock solutions in organic solvent for bioanalytical method validation

Why Generic In-Class Substitution Is Not Possible for Pivaloylcarnitine (CAS 98299-38-8)


Pivaloylcarnitine cannot be interchanged with endogenous acylcarnitines (e.g., L-carnitine, acetyl-L-carnitine) or even isobaric C5-analogs such as isovalerylcarnitine without risking experimental invalidation or clinical misclassification. The compound’s uniquely hindered tert-butyl ester renders it a non-physiological xenobiotic whose transport kinetics, metabolic fate, and mass spectrometric behavior are distinct from all endogenous C5-acylcarnitines [1]. L-carnitine is efficiently reabsorbed via OCTN2 (Km 6.3 µM), whereas pivaloylcarnitine exhibits a 33.6-fold higher Km (212 µM), dramatically altering its renal handling [2]. In tandem mass spectrometry screening platforms, pivaloylcarnitine is isobaric with isovalerylcarnitine (both m/z 246.2 parent ion); without validated chromatographic separation or an ion-ratio-based scoring algorithm, the two are indistinguishable, causing false-positive diagnoses of isovaleric acidemia [3][4]. Substitution of pivaloylcarnitine with any other C5-acylcarnitine reference standard in a clinical assay or pharmacokinetic study would therefore introduce systematic quantitative error.

Isobaric Isobaric with isovalerylcarnitine (m/z 246.2); identical in FIA-TMS without chromatographic separation, causing analytical misidentification
Transporter OCTN2 transport kinetics differ markedly from endogenous L-carnitine; kinetic constants cannot substitute across studies
Xenobiotic Xenobiotic tert-butyl ester structure; metabolic fate and renal handling distinct from all endogenous acylcarnitines

Pivaloylcarnitine (CAS 98299-38-8) Quantitative Differentiation Evidence Against Closest Analogs


UHPLC–MS/MS Chromatographic Resolution of Pivaloylcarnitine from Isovalerylcarnitine and Other C5 Isomers

Pivaloylcarnitine (p-C5) requires chromatographic separation from its constitutional isomers—isovalerylcarnitine (i-C5), (S)- and (R)-2-methylbutyrylcarnitine, and valerylcarnitine—to prevent isobaric misidentification in tandem MS. Minkler et al. (2017) validated a UHPLC–MS/MS method using a C18 BEH 1.7 µm column (1 × 100 mm) at 60 °C with a methanol/water gradient, achieving baseline resolution of all four C5-acylcarnitines as pentafluorophenacyl esters within a 14-min chromatographic run [1][2]. The method demonstrated inter-day precision ≤20% at each concentration level and accuracy of 87–119% for C5-acylcarnitine isomers in plasma and dried blood spots [2]. Method stability was confirmed over 428 analytical batches across a five-year period [1]. This contrasts with standard flow-injection tandem MS (FIA-TMS) screening, which cannot distinguish pivaloylcarnitine from isovalerylcarnitine and produces identical ``profiles'' for both species [1].

UHPLC–MS/MS resolution
Baseline resolution of pivaloylcarnitine from isovalerylcarnitine and other C5 isomers on C18 UHPLC vs. zero resolution by FIA-TMS
Chromatographic separation is essential for definitive isomer identification
Method validated over 428 batches; accuracy 87–119%
C5-acylcarnitine isomer separation newborn screening confirmatory testing UHPLC–MS/MS method validation isovaleric acidemia differential diagnosis

OCTN2 Transporter Kinetics: Pivaloylcarnitine vs. L-Carnitine Affinity

Pivaloylcarnitine interacts with the human Na⁺/L-carnitine cotransporter OCTN2 (hOCTN2) with 33.6-fold lower affinity than the endogenous substrate L-carnitine. In L6 cells overexpressing hOCTN2, L-carnitine transport saturated with Km 6.3 µM, whereas pivaloylcarnitine was also a transported substrate but with Km 212 µM [1]. Pivaloylcarnitine competitively inhibited L-carnitine uptake with Ki 70 µM; conversely, L-carnitine competitively inhibited pivaloylcarnitine transport with a 9.0-fold more potent Ki of 7.8 µM [1]. Both compounds bound at a single, identical site as confirmed by linear Haldane and Eadie-Hofstee plots. In patients treated with cefditoren pivoxil, plasma pivaloylcarnitine concentrations (~5 µM) are far below its Km, meaning it is poorly reabsorbed in the proximal tubule and is instead massively excreted, driving hypocarnitinemia [1][2].

OCTN2 transport kinetics
Km 212 µM (pivaloylcarnitine) vs. 6.3 µM (L-carnitine); Ki 70 µM vs. 7.8 µM
33.6-fold lower affinity explains differential renal handling and carnitine depletion model
Single-site competitive binding confirmed; hOCTN2-overexpressing L6 cells
OCTN2 transporter kinetics renal carnitine handling drug-induced hypocarnitinemia competitive inhibition

Urinary Excretion Efficiency: Pivaloylcarnitine vs. Valproylcarnitine as Xenobiotic Detoxification Pathways

Pivaloylcarnitine formation is a far more efficient metabolic detoxification route than valproylcarnitine conjugation. Melegh et al. (1990) compared urinary acylcarnitine excretion in children receiving pivampicillin (pivalate source) plus equimolar L-carnitine versus children on chronic valproate plus carnitine. Pivampicillin treatment produced a 12-fold increase in total urinary acylcarnitines (from 188.5 ± 82.7 to 2218.4 ± 484.1 µmol/day), with pivaloylcarnitine constituting 84% of the excreted acylcarnitine pool [1]. In contrast, valproate treatment increased total acylcarnitine excretion only 3.4-fold, and the predominant excreted species was free carnitine (64.5-fold increase), not valproylcarnitine [1]. In a separate phase I study of the pivalate-containing prodrug S-1108, total urinary recovery of pivalic acid as pivaloylcarnitine reached 98.7 ± 3.6%, confirming near-quantitative conversion [2].

Urinary acylcarnitine excretion
12-fold increase in total urinary acylcarnitines with pivaloylcarnitine representing 84% of pool vs. 3.4-fold increase and free carnitine dominance for valproate
Pivaloylcarnitine is the predominant urinary biomarker of pivalate exposure
Near-stoichiometric conversion (98.7% recovery) confirmed in phase I study
xenobiotic acylcarnitine excretion pivalate conjugation valproate conjugation carnitine depletion

FIA-TMS Reference Ion Ratio Scoring: Algorithmic Discrimination of Pivaloylcarnitine from Isovalerylcarnitine

Hattori et al. (2022) developed a targeted FIA-TMS method exploiting differential product ion ratios to distinguish isovalerylcarnitine (i-C5) from pivaloylcarnitine (p-C5) without chromatographic separation. Using the product ion m/z 246.2 → 187.1 at a collision energy of −15 V, the two isomers yield distinct reference ion ratios. Scoring algorithms (i-C5 score and p-C5 score) calculated as 100 − |RDBS − Risomer|/Risomer × 100 correctly discriminated all 11 dried blood spot (DBS) samples from patients administered pivalate-containing antibiotics (p-C5 score > i-C5 score) from all 4 DBS samples from confirmed IVA patients (i-C5 score > p-C5 score), with a Mann–Whitney p-value of 0.00496 [1]. The correlation between the percentage of i-C5 in DBS and i-C5 score was 0.93, and between p-C5 percentage and p-C5 score was 0.85 [1]. The standard deviation for p-C5 score was 1.87, requiring only one injection for ±5 accuracy (95% CI) [1].

FIA-TMS ion ratio scoring
p-C5 score SD 1.87 vs. i-C5 SD 3.31; discrimination p = 0.00496 (Mann–Whitney)
Product ion ratio scoring allows rapid FIA-TMS isomer differentiation without chromatography
Requires pivaloylcarnitine reference to establish score calibration; one injection sufficient for ±5 accuracy
newborn screening false positives C5-acylcarnitine isomer scoring FIA-TMS reference ion method isovaleric acidemia

False-Positive Impact in Newborn Screening: Population-Level Evidence of Pivaloylcarnitine Interference

Pivaloylcarnitine is the dominant cause of false-positive C5-carnitine results in population-level newborn screening for isovaleric acidemia (IVA). A UK retrospective review of screening results from 2015 to 2022 identified 24 true-positive (TP) IVA cases versus 84 false-positive (FP) cases, with pivalate interference confirmed by second-tier testing in 76 of the 84 FP cases (90.5%) [1]. The initial C5-carnitine concentration did not discriminate between TP and FP cases: median (range) was 4.0 (1.8 to >70) µmol/L for TP vs. 2.9 (2.0–9.6) µmol/L for FP, and the CLIR algorithm identified only 1 of 47 FP cases [1]. Similarly, a Chinese population study found significant associations between false-positive C5-carnitine screening and treatment with pivalate-generating antibiotics [2]. In a German cohort, isovalerylcarnitine screening false positives were linked to maternal use of pivaloylester-containing antibiotics available since late 2016 [3].

False-positive newborn screening
Class-level
90.5% (76/84) of false-positive C5 screens linked to pivaloylcarnitine in UK 2015–2022 cohort
Reported newborn screening interference context; second-tier isomer analysis recommended to reduce misidentification
Population-level evidence; verify with local screening cohort and method validation
newborn screening isovaleric acidemia false-positive rate C5-carnitine pivalate antibiotics

Procurement-Relevant Application Scenarios for Pivaloylcarnitine (CAS 98299-38-8)


Reference Standard for Confirmatory C5-Acylcarnitine Isomer Analysis in Newborn Screening Programs

Clinical biochemistry laboratories operating expanded newborn screening by FIA-TMS must procure high-purity pivaloylcarnitine as an authentic reference standard for second-tier UHPLC–MS/MS or UPLC–MS/MS confirmatory testing. The validated method by Minkler et al. (2017) and Forni et al. (2010) provides a 14-min chromatographic separation with accuracy of 87–119% and precision of 1.3–15% across C5 isomers, enabling definitive discrimination of pivalate-derived false positives from true isovaleric acidemia cases [1]. With pivaloylcarnitine responsible for 90.5% of false-positive C5 screens in the UK 2015–2022 cohort, adoption of this method is essential to avoid unnecessary clinical referrals [2].

Pharmacokinetic/Toxicokinetic Biomarker Quantification in Pivalate Prodrug Development

Pharmaceutical developers evaluating pivalate-containing prodrugs require pivaloylcarnitine as a quantitative biomarker for systemic pivalate exposure. The compound's near-stoichiometric urinary recovery (98.7 ± 3.6% of administered pivalate dose recovered as pivaloylcarnitine) makes it the definitive endpoint for mass-balance studies [1]. HPLC methods with fluorescence detection (3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone derivatization) achieve >98% recovery in plasma and urine, with within-day and between-day CV <5% over 0.05–2 µg/mL (plasma) and 5–500 µg/mL (urine), and detection limits of 0.02 µg/mL and 1 µg/mL respectively [2].

OCTN2 Transporter Substrate for Mechanistic Studies of Drug-Induced Carnitine Depletion

Academic and industry research groups investigating renal carnitine handling must use authentic pivaloylcarnitine rather than generic L-carnitine for in vitro OCTN2 transporter assays. The uniquely high Km (212 µM) and low Ki (70 µM for L-carnitine inhibition) define pivaloylcarnitine's distinct transport phenotype, which mechanistically explains the irreversible renal loss underlying drug-induced hypocarnitinemia [1]. Substitution with L-carnitine (Km 6.3 µM) in these assays would fundamentally misrepresent the transport interaction and yield invalid kinetic constants [1].

Isomer Discrimination Algorithm Validation Using FIA-TMS Reference Ion Scoring

High-throughput newborn screening laboratories can implement the reference ion ratio method of Hattori et al. (2022) to distinguish pivaloylcarnitine from isovalerylcarnitine directly in the FIA-TMS workflow, eliminating the need for chromatographic second-tier testing in many cases. This method requires pivaloylcarnitine reference standard to establish the p-C5 score calibration, requires only one injection for ±5 accuracy (95% CI), and achieved a Mann–Whitney p = 0.00496 discrimination between pivalate-exposed and IVA-affected DBS samples [1].

Application
Selection Property
Validation Focus
C5-acylcarnitine isomer confirmation in newborn screening research
Chromatographic baseline resolution from isobaric C5-isomers
UHPLC–MS/MS method accuracy and isomer-specific quantification
Pivalate prodrug exposure assessment in toxicokinetic studies
Reported high urinary recovery as pivaloylcarnitine conjugate
Mass-balance validation and biomarker quantification in urine
OCTN2-mediated carnitine transport research
Distinct transport kinetics vs. endogenous L-carnitine
Kinetic constant determination in hOCTN2-overexpressing cell models
FIA-TMS isomer scoring algorithm validation
Product ion ratio scoring precision for isomer discrimination
Score reproducibility and discrimination p-value in DBS samples
Quote Request

Request a Quote for Pivaloylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.